molecular formula C16H16FN5O2S B2819267 ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate CAS No. 863460-57-5

ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate

Cat. No.: B2819267
CAS No.: 863460-57-5
M. Wt: 361.4
InChI Key: AACUKVXTFOXDGE-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate is a triazolopyrimidine derivative characterized by:

  • A triazolo[4,5-d]pyrimidine core, a bicyclic system known for its role in kinase inhibition and epigenetic modulation.
  • A 4-fluorophenyl group at position 3, contributing hydrophobic interactions and metabolic stability via fluorine’s electron-withdrawing effects.

Below, we compare this compound to structurally related analogs.

Properties

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2S/c1-3-12(16(23)24-4-2)25-15-13-14(18-9-19-15)22(21-20-13)11-7-5-10(17)6-8-11/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACUKVXTFOXDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via a nucleophilic substitution reaction. The final step involves the esterification of butanoic acid with ethanol in the presence of a catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has identified derivatives of triazolo-pyrimidines as promising candidates against viral infections. For instance, compounds similar to ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate have been evaluated for their efficacy against Chikungunya virus replication. Studies indicate that these compounds inhibit viral replication through interference with viral RNA synthesis pathways .

Antibacterial Properties

The antibacterial potential of triazole derivatives has been extensively studied. This compound has shown effectiveness against various bacterial strains. Research highlights its mechanism involving disruption of bacterial cell wall synthesis and inhibition of essential enzymatic activities .

Case Study 1: Antiviral Screening

A comprehensive screening of triazolo-pyrimidine derivatives demonstrated that compounds with similar structures to this compound exhibited significant antiviral activity. The study utilized cell-based assays to evaluate the IC50 values against Chikungunya virus, showing promising results that warrant further investigation into structure-activity relationships .

Case Study 2: Antibacterial Efficacy

In a study assessing the antibacterial properties of various triazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated a notable reduction in bacterial growth at micromolar concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites, inhibiting or modulating the activity of these targets. The fluorophenyl group enhances binding affinity and specificity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Variations and Key Features

The triazolopyrimidine scaffold is versatile, with substituent variations influencing physicochemical and pharmacological properties. Below is a comparative analysis based on evidence:

Compound Substituents Molecular Weight (g/mol) Key Structural Differences Potential Implications
Target Compound : Ethyl 2-{[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate - 3: 4-Fluorophenyl
- 7: Sulfanyl-butyl ester
~407.4 (calculated) Ester group increases lipophilicity; fluorine enhances metabolic stability. Improved membrane permeability; potential for prolonged half-life.
: (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-triazolo[4,5-d]pyrimidin-3-yl]-cyclopentane-1,2-diol - 5: Propylthio
- 7: Cyclopropylamino with difluorophenyl
- Cyclopentane diol
Not provided Bulkier substituents (cyclopropylamino, diol) increase hydrophilicity and steric hindrance. May reduce bioavailability but improve target selectivity via hydrogen bonding.
: 3-Benzyl-N-(piperidin-4-yl)-3H-triazolo[4,5-d]pyrimidin-7-amino hydrochloride (21) - 3: Benzyl
- 7: Piperidinylamino
Not provided Piperidine introduces basicity; benzyl group enhances aromatic interactions. Potential for enhanced receptor binding and CNS penetration due to amine functionality.
: 2-({3-[(4-Fluorophenyl)methyl]-3H-triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one - 3: 4-Fluorophenylmethyl
- 7: Sulfanyl-acetylpiperidine
386.45 Acetylpiperidine introduces rigidity; fluorophenylmethyl adds steric bulk. Higher lipophilicity may improve tissue penetration but reduce solubility.

Pharmacological Inferences (Based on Structural Analogues)

  • : Cyclopentane diol may improve solubility but limit blood-brain barrier penetration .
  • : Benzyl and piperidine groups could enhance selectivity for aminergic receptors (e.g., kinases or GPCRs) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate, and what intermediates are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves sequential construction of the triazolopyrimidine core, followed by thioether linkage formation. Key steps include:

Triazole-Pyrimidine Core Formation : Cyclocondensation of 4-fluorophenyl-substituted triazole precursors with pyrimidine derivatives under microwave-assisted conditions (reduces reaction time by 40–60%) .

Thiolation : Nucleophilic substitution at the 7-position of the triazolopyrimidine using mercaptobutanoate esters in DMF with catalytic NaH (yields ~65–75%) .

  • Critical Intermediate : 3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol is a key intermediate; purity >95% (HPLC) is required to avoid side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorophenyl substitution (δ ~ -110 to -115 ppm) .
  • X-Ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves sulfanyl-butanoate conformation and π-π stacking of the triazolopyrimidine core. Disorder in the ethyl ester group may require refinement with restrained parameters .
  • HRMS : Accurate mass determination (<5 ppm error) validates molecular formula (e.g., C19_{19}H18_{18}FN5_5O2_2S) .

Q. How can in vitro biological screening assays be designed to evaluate this compound’s potential therapeutic activity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with triazolopyrimidine-binding pockets (e.g., Aurora kinases) based on structural analogs .
  • Assay Conditions : Use ATP-competitive inhibition assays (IC50_{50} determination) with recombinant enzymes in Tris-HCl buffer (pH 7.5, 25°C). Include positive controls (e.g., staurosporine) and measure fluorescence polarization .
  • Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized activity) using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies can resolve contradictory data between computational docking predictions and experimental enzyme inhibition results?

  • Methodological Answer :

Re-evaluate Docking Parameters : Adjust protonation states of triazolopyrimidine N-atoms (pKa ~ 4.5–5.5) and include explicit water molecules in molecular dynamics simulations .

Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (kon_{\text{on}}/koff_{\text{off}}) and confirm whether discrepancies arise from off-target effects .

  • Case Study : A fluorophenyl analog showed 10-fold lower experimental IC50_{50} vs. docking scores due to unmodeled protein flexibility; MD simulations over 100 ns resolved this .

Q. How does the 4-fluorophenyl substituent influence the compound’s metabolic stability and SAR?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Fluorine reduces oxidative metabolism (t1/2_{1/2} increased by 2–3× vs. non-fluorinated analogs) due to decreased CYP3A4 affinity .
  • SAR Analysis : Synthesize analogs with Cl, OMe, or CF3_3 groups at the phenyl para-position. Tabulate bioactivity:
SubstituentLogPIC50_{50} (nM)Microsomal t1/2_{1/2} (min)
4-F2.885 ± 1245
4-Cl3.1120 ± 1832
4-OMe2.3220 ± 2528
Data from

Q. What experimental and computational approaches can elucidate the role of the sulfanyl-butanoate moiety in target binding?

  • Methodological Answer :

  • Alanine Scanning : Replace the sulfanyl group with -O- or -CH2_2- and compare binding affinities (SPR/Kd_d).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess bond rotational barriers (sulfanyl group torsion ~15 kcal/mol) .
  • Cryo-EM : Resolve ligand-protein complexes at 3–4 Å resolution to visualize sulfur-mediated hydrogen bonds .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results across cell lines (e.g., HeLa vs. HEK293)?

  • Methodological Answer :

  • Control Experiments : Verify cell line authenticity (STR profiling) and culture conditions (e.g., serum batch effects).
  • Mechanistic Studies : Perform RNA-seq to identify differential expression of transporters (e.g., SLC29A1) or metabolizing enzymes .
  • Statistical Analysis : Apply multivariate regression to correlate cytotoxicity with genomic features (e.g., TP53 mutation status) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}butanoate

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